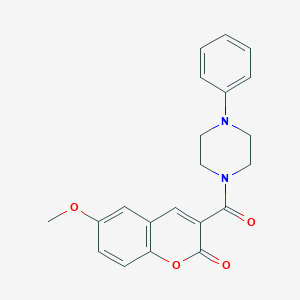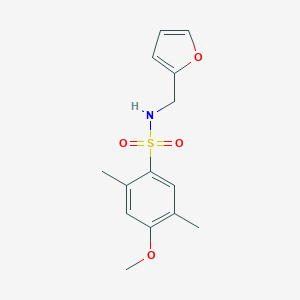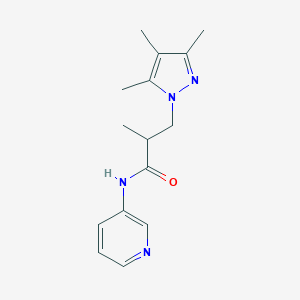![molecular formula C15H19N3O2 B279200 4-{[2-(piperazin-1-yl)ethyl]amino}-2H-chromen-2-one](/img/structure/B279200.png)
4-{[2-(piperazin-1-yl)ethyl]amino}-2H-chromen-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-{[2-(piperazin-1-yl)ethyl]amino}-2H-chromen-2-one, also known as PEAQX, is a potent and selective antagonist of the AMPA receptor. AMPA receptors are ionotropic glutamate receptors that mediate fast synaptic neurotransmission in the central nervous system. PEAQX has been extensively studied for its potential use in the treatment of neurological disorders such as epilepsy, stroke, and neurodegenerative diseases.
Mecanismo De Acción
4-{[2-(piperazin-1-yl)ethyl]amino}-2H-chromen-2-one acts as a competitive antagonist of the AMPA receptor by binding to the receptor's ligand-binding site. This prevents the binding of glutamate and subsequent activation of the receptor, leading to the inhibition of synaptic transmission. 4-{[2-(piperazin-1-yl)ethyl]amino}-2H-chromen-2-one has been shown to have a high affinity for the AMPA receptor, with a Ki value in the nanomolar range.
Biochemical and Physiological Effects:
4-{[2-(piperazin-1-yl)ethyl]amino}-2H-chromen-2-one has been shown to have potent anticonvulsant effects in animal models of epilepsy. This is thought to be due to the inhibition of excessive excitatory synaptic transmission mediated by AMPA receptors. 4-{[2-(piperazin-1-yl)ethyl]amino}-2H-chromen-2-one has also been shown to have neuroprotective effects in models of stroke and neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4-{[2-(piperazin-1-yl)ethyl]amino}-2H-chromen-2-one has several advantages as a research tool, including its high potency and selectivity for the AMPA receptor. However, 4-{[2-(piperazin-1-yl)ethyl]amino}-2H-chromen-2-one also has some limitations, including its relatively short half-life and poor solubility in aqueous solutions. These factors can make it challenging to use 4-{[2-(piperazin-1-yl)ethyl]amino}-2H-chromen-2-one in certain experimental settings.
Direcciones Futuras
There are several potential future directions for research on 4-{[2-(piperazin-1-yl)ethyl]amino}-2H-chromen-2-one and its applications in the treatment of neurological disorders. One area of interest is the development of more potent and selective AMPA receptor antagonists based on the structure of 4-{[2-(piperazin-1-yl)ethyl]amino}-2H-chromen-2-one. Another area of research is the investigation of the role of AMPA receptors in synaptic plasticity and learning and memory processes. Additionally, there is ongoing research on the use of 4-{[2-(piperazin-1-yl)ethyl]amino}-2H-chromen-2-one and other AMPA receptor antagonists as potential treatments for neurological disorders such as epilepsy, stroke, and neurodegenerative diseases.
Métodos De Síntesis
4-{[2-(piperazin-1-yl)ethyl]amino}-2H-chromen-2-one can be synthesized through a multi-step process involving the reaction of 4-bromo-2H-chromen-2-one with piperazine and subsequent chemical modifications. The synthesis of 4-{[2-(piperazin-1-yl)ethyl]amino}-2H-chromen-2-one has been reported in several scientific publications, and the compound is commercially available from various chemical suppliers.
Aplicaciones Científicas De Investigación
4-{[2-(piperazin-1-yl)ethyl]amino}-2H-chromen-2-one has been widely used as a research tool to investigate the role of AMPA receptors in various neurological processes. Studies have shown that 4-{[2-(piperazin-1-yl)ethyl]amino}-2H-chromen-2-one can selectively block AMPA receptor-mediated synaptic transmission without affecting other glutamate receptors. This makes 4-{[2-(piperazin-1-yl)ethyl]amino}-2H-chromen-2-one a valuable tool for studying the physiological and pathological functions of AMPA receptors in the brain.
Propiedades
Nombre del producto |
4-{[2-(piperazin-1-yl)ethyl]amino}-2H-chromen-2-one |
|---|---|
Fórmula molecular |
C15H19N3O2 |
Peso molecular |
273.33 g/mol |
Nombre IUPAC |
4-(2-piperazin-1-ylethylamino)chromen-2-one |
InChI |
InChI=1S/C15H19N3O2/c19-15-11-13(12-3-1-2-4-14(12)20-15)17-7-10-18-8-5-16-6-9-18/h1-4,11,16-17H,5-10H2 |
Clave InChI |
ZXZQGBBLPYVQNI-UHFFFAOYSA-N |
SMILES |
C1CN(CCN1)CCNC2=CC(=O)OC3=CC=CC=C32 |
SMILES canónico |
C1CN(CCN1)CCNC2=CC(=O)OC3=CC=CC=C32 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![N-{2-[(2-aminobenzoyl)amino]ethyl}-2-furamide](/img/structure/B279157.png)
![N-[3-(1H-imidazol-1-yl)propyl]-2-[(3-methylbenzoyl)amino]benzamide](/img/structure/B279166.png)
![N-(2-{[(3-pyridinylmethyl)amino]carbonyl}phenyl)-2-naphthamide](/img/structure/B279167.png)
![N-[2-({[3-(1H-imidazol-1-yl)propyl]amino}carbonyl)phenyl]-2-thiophenecarboxamide](/img/structure/B279171.png)
![N-(2-{[3-(1H-imidazol-1-yl)propyl]carbamoyl}phenyl)-2-methoxy-3-methylbenzamide](/img/structure/B279172.png)
![3-[3-(benzylsulfanyl)-5-(3-pyridinyl)-4H-1,2,4-triazol-4-yl]-1-propanol](/img/structure/B279202.png)
![N-[2-(dimethylamino)ethyl]-2-{[(3,5-dimethylphenoxy)acetyl]amino}benzamide](/img/structure/B279210.png)
![N-[2-(dimethylamino)ethyl]-2-[(3-fluorobenzoyl)amino]benzamide](/img/structure/B279214.png)
![3-bromo-N-(2-{[3-(dimethylamino)propyl]carbamoyl}phenyl)-4-methoxybenzamide](/img/structure/B279220.png)